CE3F4
Overview
Description
CE3F4 is a complex organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CE3F4 typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline followed by fluorination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for the introduction of the fluorine atom. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
CE3F4 can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Fluoro-5,7-dibromo-2-methyl-1-carboxylic acid-1,2,3,4-tetrahydroquinoline.
Reduction: 6-Fluoro-5,7-dibromo-2-methyl-1-hydroxymethyl-1,2,3,4-tetrahydroquinoline.
Substitution: 6-Fluoro-5,7-diamino-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
CE3F4 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of CE3F4 involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-5,7-dichloro-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-5,7-diiodo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-5,7-dibromo-2-ethyl-1-formyl-1,2,3,4-tetrahydroquinoline
Uniqueness
The unique combination of fluorine and bromine atoms in CE3F4 provides distinct reactivity and potential applications compared to its analogs. The specific positioning of these atoms can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQPWXVZCPUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143703-25-7 | |
Record name | 143703-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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